4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
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Overview
Description
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a chemical compound with a complex structure that includes a nicotinamide core substituted with methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-phenoxynicotinic acid with methoxyamine hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methylbenzenamine: Similar in structure but lacks the nicotinamide core.
4-methoxy-N-methyl-N-isopropyltryptamine: A psychedelic compound with a different core structure but similar methoxy substitution.
Uniqueness
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is unique due to its combination of a nicotinamide core with methoxy and phenoxy groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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